13-hydroxy-6Z,9Z,11E-octadecatrienoic acid
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Overview
Description
13-hydroxy-6Z,9Z,11E-octadecatrienoic acid is a hydroxyoctadecatrienoic acid that consists of 6Z,9Z,11E-octadecatrienoic acid having the hydroxy group located at position 13. It has a role as a metabolite.
Scientific Research Applications
1. Metabolic Pathways in Plant Systems
13-Hydroxy-6Z,9Z,11E-octadecatrienoic acid is involved in various metabolic pathways in plants. For instance, in mung bean seedlings, its metabolism is primarily due to a hydroperoxide lyase and to a lesser extent, to an allene oxide synthase and a peroxygenase. This metabolism leads to the formation of oxylipins, which are quantified using high-performance liquid chromatography (HPLC) (Rehbock, Gansser, & Berger, 1997).
2. Role in Anti-inflammatory Processes
Research has identified compounds like this compound as potential anti-inflammatory agents. For example, a methanol extract of Ehretia dicksonii provided a derivative of this compound that showed significant anti-inflammatory activity in tests (Dong, Oda, & Hirota, 2000).
3. Enzymatic Synthesis and Structural Analysis
The enzymatic synthesis and structural analysis of this compound and its derivatives have been a subject of study. For instance, asymmetric synthesis of unnatural octadecatrienoid and eicosatrienoid derivatives, including 13-hydroxy-(6Z,9Z,11E,13S)-octadecatrienoid, has been explored using soybean lipoxygenase (Nanda & Yadav, 2003).
4. Plant Defense Mechanisms
This compound plays a role in plant defense mechanisms. Metabolic profiling in barley leaves treated with salicylate showed an accumulation of this compound, suggesting its involvement in plant defense reactions (Weichert et al., 1999).
Properties
Molecular Formula |
C18H30O3 |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
(6Z,9Z,11E)-13-hydroxyoctadeca-6,9,11-trienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h4,6-7,9,12,15,17,19H,2-3,5,8,10-11,13-14,16H2,1H3,(H,20,21)/b6-4-,9-7-,15-12+ |
InChI Key |
HNBLUNXZQNJFRB-YSHIPJNPSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C=C\C/C=C\CCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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